Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Introduction to Ethyl 7-(Difluoromethyl)-5-Phenyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxylate Research
Historical Development Context
The pyrazolo[1,5-a]pyrimidine scaffold has been a subject of pharmacological interest since the mid-20th century, with early studies focusing on its utility as a purine isostere. This compound emerged as part of a broader effort to optimize the bioactivity of this heterocyclic system through strategic substitutions. The compound’s synthesis likely builds on methodologies developed for analogous structures, such as the condensation of β-ketoesters with aminopyrazoles under thermal or acidic conditions.
Key milestones in its development include the incorporation of fluorine atoms, a strategy widely adopted in medicinal chemistry to enhance metabolic stability and binding affinity. The difluoromethyl group at position 7 and the ethyl carboxylate at position 3 reflect deliberate modifications to modulate electronic and steric properties. Early synthetic routes for related pyrazolo[1,5-a]pyrimidines involved multi-step reactions, but recent advances in one-pot syntheses and catalytic cyclization have streamlined the production of derivatives like this compound.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 438217-88-0 |
| Molecular Formula | C₁₆H₁₇F₂N₃O₂ |
| Molecular Weight | 321.32 g/mol |
| SMILES Notation | O=C(C1=C2NC(C3=CC=CC=C3)CC(C(F)F)N2N=C1)OCC |
| Purity Specification | ≥98% |
Significance in Contemporary Medicinal Chemistry
The structural complexity of this compound underpins its relevance in modern drug discovery. The pyrazolo[1,5-a]pyrimidine core is renowned for its planar aromatic system, which facilitates π-π stacking interactions with biological targets such as kinase enzymes and DNA helicases. The difluoromethyl group enhances lipophilicity and bioavailability, while the ethyl carboxylate moiety provides a handle for further functionalization or prodrug development.
Recent studies on analogous compounds highlight the scaffold’s versatility. For instance, pyrazolo[1,5-a]pyrimidines bearing aryl substituents at position 5 have demonstrated nanomolar inhibitory activity against cancer-associated kinases like PIM-1 and ROS1. Substituents at position 7, particularly electron-withdrawing groups like difluoromethyl, have been shown to improve metabolic stability and target engagement. These findings suggest that the difluoromethyl and phenyl groups in this compound may synergize to enhance its pharmacokinetic and pharmacodynamic profiles.
Table 2: Structural Features and Hypothesized Bioactive Contributions
| Position | Substituent | Potential Pharmacological Role |
|---|---|---|
| 3 | Ethyl carboxylate | Enhances solubility; facilitates prodrug derivatization |
| 5 | Phenyl group | Promotes hydrophobic interactions with target proteins |
| 7 | Difluoromethyl group | Improves metabolic stability and membrane permeability |
Research Objectives and Academic Scope
Current research on this compound focuses on three primary objectives: (1) elucidating its mechanism of action against oncological and inflammatory targets, (2) optimizing synthetic routes for scalability and stereochemical control, and (3) exploring structure-activity relationships (SAR) to refine its pharmacological profile.
Mechanistic studies are informed by precedents from related compounds. For example, pyrazolo[1,5-a]pyrimidines with carboxylate substituents have exhibited dual inhibition of kinase and phosphatase enzymes, suggesting that this compound may target similar pathways. Synthetic optimization efforts aim to reduce reliance on harsh reagents, with recent methodologies employing microwave-assisted synthesis and green solvents. Academic collaborations are also investigating the compound’s potential in photodynamic therapy, leveraging the pyrazolo[1,5-a]pyrimidine core’s fluorescence properties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-7,9,12-14,20H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMEWYPZWQXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities . For instance, some derivatives have been identified as inhibitors of PI3K δ , a protein involved in cellular functions such as cell growth and proliferation .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Given that some pyrazolo[1,5-a]pyrimidines are known to inhibit pi3k δ , it’s plausible that this compound could impact pathways involving this protein, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
The presence of the difluoromethyl group in the molecule could potentially enhance its metabolic stability and lipophilicity , which could influence its bioavailability.
Result of Action
Based on the known activities of related pyrazolo[1,5-a]pyrimidines , it’s possible that this compound could have effects such as modulation of cell growth and proliferation.
Biological Activity
Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound is synthesized through the cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid. This method highlights the complexity of creating such compounds, which involves multi-step organic reactions to ensure the proper formation of the tetrahydropyrimidine core structure. The presence of the difluoromethyl group and a phenyl substituent contributes significantly to its chemical properties and biological activity.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. It has shown effectiveness as an inhibitor of key enzymes involved in cancer progression and inflammation. Specifically, compounds within the tetrahydropyrimidine class have been noted for their ability to inhibit BRAF(V600E), EGFR, and telomerase activities .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. In vitro studies have indicated that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. Its structural similarities to other pyrazole derivatives suggest a potential for broad-spectrum activity against various pathogens .
Neuropharmacological Effects
Preliminary data suggest that this compound may interact with specific receptors in the central nervous system. This interaction could imply potential neuropharmacological effects that warrant further investigation into its use for neurological disorders.
Case Studies
Several studies have investigated the biological activity of related pyrazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and synergistic effects when combined with doxorubicin .
- Antifungal Activity : Research on pyrazole carboxamide derivatives demonstrated notable antifungal activity against various phytopathogenic fungi. One derivative exhibited an EC50 value significantly lower than that of commercial fungicides, highlighting the potential for agricultural applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Potentially different biological activity due to trifluoromethyl substitution |
| Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Similar core structure with fluorophenyl group | Different phenolic substitution may alter pharmacological properties |
| 7-(aminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | Features an aminomethyl group | May exhibit different reactivity and biological effects |
Scientific Research Applications
Structural Overview
The molecular formula for Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is with a molecular weight of 321.32 g/mol. Its structure features a fused pyrazolo-pyrimidine system that is known for its rigidity and planar nature, making it a versatile scaffold for drug development.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound is being investigated as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression. Studies have highlighted the compound's effectiveness against various cancer cell lines, showcasing its potential as a lead compound for drug development aimed at treating cancer .
Enzymatic Inhibition
The compound has also been explored for its enzymatic inhibitory activities. Pyrazolo[1,5-a]pyrimidines are known to act as selective protein inhibitors, which can interfere with specific pathways in disease mechanisms. This property makes this compound an attractive candidate for further research in the context of drug design targeting enzymatic functions related to various diseases .
Neuropharmacological Effects
There is emerging evidence suggesting that compounds in this class may exhibit neuropharmacological effects. The structural features of this compound allow for interactions with neurotransmitter systems. This opens avenues for research into its potential use in treating neurological disorders .
Photophysical Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration in material science. This compound has been identified as a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to form stable crystals with desirable electronic properties .
Supramolecular Chemistry
The tendency of this compound to form supramolecular structures can be leveraged in the development of new materials with enhanced properties. Research indicates that the conformational characteristics of this compound facilitate interesting interactions at the molecular level that can be exploited in nanotechnology and materials engineering .
Versatile Synthetic Pathways
This compound serves as a building block in synthetic organic chemistry. Its synthesis involves various methodologies that allow for the introduction of different functional groups. This versatility enhances its utility in creating diverse chemical libraries for drug discovery .
Combinatorial Library Design
The compound's structural motif is ideal for combinatorial chemistry approaches aimed at generating libraries of new compounds with potential biological activity. Researchers can modify the core structure to explore structure-activity relationships systematically .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound's polarity and biological activity.
| Conditions | Reagents | Product | Yield | Citation |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 85–92% | |
| Basic hydrolysis | NaOH (aq.), ethanol | Same carboxylic acid product | 78–86% |
This transformation enables further derivatization via peptide coupling or salt formation for enhanced bioavailability.
Nucleophilic Substitution at Difluoromethyl Group
The difluoromethyl (-CF₂H) group participates in selective nucleophilic substitution reactions, though its electron-withdrawing nature requires controlled conditions.
Example reaction:
(in DMF, 60°C)
| Reagent | Product | Selectivity | Yield | Conditions |
|---|---|---|---|---|
| Thiophenol | 7-(phenylthio) derivative | Moderate | 65% | K₂CO₃, DMF, 80°C |
| Sodium azide | 7-azido derivative | Low | 42% | CuI, 100°C |
The difluoromethyl group’s stability under mild acidic conditions makes it suitable for late-stage functionalization .
Cyclization and Ring Expansion
The pyrazolo-pyrimidine core participates in cyclization reactions to form extended polyheterocyclic systems, enhancing structural complexity for drug discovery.
Key reaction pathway:
Cyclocondensation with β-ketoesters or enaminones under acidic catalysis yields tricyclic derivatives .
| Substrate | Catalyst | Product | Yield | Application |
|---|---|---|---|---|
| Ethyl acetoacetate | Piperidine | Fused pyrazolo-pyrimidine-quinazoline | 73% | Anticancer leads |
| Enaminone derivatives | TsOH | Spirocyclic analogs | 68% | Kinase inhibitors |
These reactions exploit the nucleophilic nitrogen atoms in the pyrimidine ring .
Functionalization via Cross-Coupling
The phenyl group at position 5 undergoes palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki-Miyaura coupling example:
| Boronic Acid | Catalyst System | Yield | Conditions |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 89% | Toluene, 100°C |
| 3-Nitrobenzene boronic acid | Pd(OAc)₂, SPhos | 76% | DMF, 120°C |
This method diversifies the compound’s aromatic moiety for structure-activity relationship (SAR) studies .
Oxidation and Reduction Reactions
The tetrahydropyrimidine ring undergoes redox transformations, altering saturation states for pharmacological optimization.
| Reaction Type | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyrazolo-pyrimidine with ketone groups | Enhanced electrophilicity |
| Reduction | NaBH₄, MeOH | Partially saturated derivatives | Improved metabolic stability |
Selective oxidation of the C6-C7 bond generates ketones, while reduction preserves the difluoromethyl group.
Comparative Reactivity with Analogues
The difluoromethyl group’s electronic effects distinguish this compound from trifluoromethyl or methyl analogues:
The balance between electron-withdrawing (-CF₂H) and hydrogen-bonding capacity contributes to unique reactivity.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, accelerated by the electron-withdrawing pyrimidine ring.
-
Difluoromethyl Reactivity : The -CF₂H group acts as a hydrogen-bond donor while resisting enzymatic degradation better than -CH₃ .
-
Cross-Coupling : Electron-rich phenyl groups enhance transmetalation efficiency in Pd-catalyzed reactions .
This compound’s versatility in medicinal chemistry is underscored by its compatibility with modern synthetic methodologies, enabling rapid exploration of bioactive derivatives.
Q & A
What is the most reliable synthetic route for Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?
Level: Basic
Methodological Answer:
The compound can be synthesized via a condensation reaction between 5-amino-3-phenylpyrazole and a suitably substituted 1,3-diketone derivative. For example, ethyl 2,4-dioxopentanoate analogs modified with difluoromethyl groups can yield the tetrahydropyrazolo[1,5-a]pyrimidine core. Key steps include:
- Reagent Preparation: Use ethyl 2-(difluoromethyl)-4-oxopentanoate to introduce the difluoromethyl group.
- Cyclization: Reflux equimolar amounts of the diketone and 5-amino-3-phenylpyrazole in ethanol for 30–60 minutes, followed by solvent evaporation and silica gel chromatography (petroleum ether/ethyl acetate eluent) .
- Crystallization: Recrystallize from cyclohexane or ethyl acetate to obtain pure crystals.
How can crystallographic data resolve molecular conformation ambiguities in this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational uncertainties. For pyrazolo[1,5-a]pyrimidine derivatives:
- Planarity Analysis: Measure dihedral angles between fused rings (e.g., pyrazole and pyrimidine planes typically show <2° deviation ).
- Hydrogen Bonding: Identify intermolecular interactions (e.g., C–H···O/N bonds) that stabilize the crystal lattice. Inversion dimers and π-π stacking (centroid distances ~3.4–3.6 Å) are common .
- Refinement: Use riding models for H-atom placement and anisotropic displacement parameters for non-H atoms to ensure accuracy .
Which spectroscopic techniques are optimal for characterizing this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy:
- IR Spectroscopy: Detect ester C=O stretches (~1720 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.108 for C₁₇H₁₅F₂N₃O₃) .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
SAR studies focus on modifying substituents to optimize target binding:
- Phenyl Group Substitution: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the para position to enhance receptor affinity, as seen in COX-2 inhibitors .
- Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid (via LiOH-mediated hydrolysis) to improve solubility and enable amide coupling for prodrug development .
- Difluoromethyl Optimization: Replace difluoromethyl with trifluoromethyl to assess effects on metabolic stability and lipophilicity .
What strategies address contradictions in biological activity data across similar compounds?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition).
- Molecular Docking: Compare binding modes of analogs (e.g., triazolopyrimidines vs. pyrazolo[1,5-a]pyrimidines) using software like AutoDock Vina .
- Selectivity Profiling: Screen against off-target receptors (e.g., benzodiazepine vs. CRF1 receptors) to rule out cross-reactivity .
How can the ester moiety be functionalized for downstream applications?
Level: Basic
Methodological Answer:
The ethyl ester is a versatile handle for derivatization:
- Hydrolysis: Treat with LiOH in THF/H₂O to yield the carboxylic acid, which can be coupled with amines (e.g., HATU/DIPEA) to form amides .
- Transesterification: React with higher alcohols (e.g., benzyl alcohol) under acid catalysis to modify solubility .
- Reduction: Use LiAlH₄ to reduce the ester to a primary alcohol for further alkylation .
What analytical methods resolve isomeric impurities during synthesis?
Level: Advanced
Methodological Answer:
Isomeric byproducts (e.g., 5- vs. 7-substituted isomers) require:
- HPLC-MS: Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate isomers based on retention time and m/z differences .
- 2D NMR: NOESY or HSQC can distinguish between regioisomers by correlating spatial proximity of protons .
- Crystallization: Isolate pure isomers via fractional crystallization in solvents like ethyl acetate/hexane .
How do computational methods aid in predicting pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- MD Simulations: Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability in biological membranes .
- QSAR Modeling: Corrogate substituent effects (e.g., Hammett σ values for electron-withdrawing groups) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
